Product packaging for Ketimipramine(Cat. No.:CAS No. 796-29-2)

Ketimipramine

Cat. No.: B1195170
CAS No.: 796-29-2
M. Wt: 294.4 g/mol
InChI Key: PXHIRIWYXDUSMR-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classifications

The naming and classification of a chemical compound are fundamental to its identification and categorization within the broader landscape of organic chemistry. Ketimipramine is systematically named based on the conventions set by the International Union of Pure and Applied Chemistry (IUPAC). lumenlearning.comebi.ac.uk It is classified as a tricyclic antidepressant (TCA) due to its three-ring core structure and its initial area of investigation. wikipedia.orgncats.io It is also specifically categorized as a dibenzo[b,f]azepine derivative.

Table 1: Chemical Identification of this compound

Identifier Type Value
Systematic (IUPAC) Name 5-[3-(dimethylamino)propyl]-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one wikipedia.org
Other Names This compound, Ketoimipramine wikipedia.org
CAS Number 796-29-2 wikipedia.org
Molecular Formula C₁₉H₂₂N₂O wikipedia.org
Molar Mass 294.398 g·mol⁻¹ wikipedia.org

| PubChem CID | 28424 wikipedia.org |

Historical Scientific Investigations of the Tricyclic Azepine Core

The tricyclic core of this compound is a dibenzo[b,f]azepine, sometimes referred to as iminodibenzyl (B195756) when in its dihydro form. This heterocyclic system, which consists of a seven-membered azepine ring fused to two benzene (B151609) rings, is the foundational scaffold for many tricyclic compounds. The scientific exploration of this core structure gained significant momentum in the mid-20th century.

Initial investigations were not primarily focused on psychopharmacology but evolved from research into antihistamines and synthetic dyes. The synthesis of the iminodibenzyl nucleus was a crucial step that paved the way for the creation of numerous derivatives. The work of researchers, including Roland Kuhn, in the 1950s was pivotal. While investigating derivatives of this tricyclic system, the distinct properties of imipramine (B1671792) were discovered, establishing the dibenzazepine (B1670418) core as a critical pharmacophore for a new class of compounds. vulcanchem.com This discovery spurred extensive further research into how modifications to the tricyclic azepine core and its side chains could alter chemical and biological activity, leading to the synthesis of compounds like this compound. nih.gov The general structural requirements for activity in this classical series were found to be relatively broad, requiring a nucleus of two phenyl rings with a seven-membered central ring and a short side chain with a terminal amine. nih.gov

Structural Relationships to Congeneric Chemical Entities

The chemical properties and potential biological activity of a molecule are intrinsically linked to its three-dimensional structure and the presence of specific functional groups. Analyzing this compound in relation to its congeners, particularly its parent compound imipramine, offers a clear illustration of this principle.

This compound is a direct structural analog of imipramine, a well-established tricyclic compound. ncats.io The two molecules share the same fundamental dibenzazepine tricyclic framework and an identical N,N-dimethylaminopropyl side chain attached to the nitrogen atom of the central azepine ring. vulcanchem.com

Table 2: Structural Comparison of this compound and Imipramine

Feature This compound Imipramine
Molecular Formula C₁₉H₂₂N₂O wikipedia.org C₁₉H₂₄N₂ vulcanchem.com
Molar Mass (g·mol⁻¹) 294.398 wikipedia.org 280.407 vulcanchem.com
Core Structure Dibenzo[b,f]azepine vulcanchem.com Dibenzo[b,f]azepine vulcanchem.com
Side Chain 3-(dimethylamino)propyl vulcanchem.com 3-(dimethylamino)propyl vulcanchem.com

| Key Structural Difference | Ketone group (C=O) at position 10 vulcanchem.com | Methylene (B1212753) group (-CH₂-) at position 10 vulcanchem.com |

The structure of this compound contains several key functional groups that determine its chemical character. ditki.com

Tricyclic Dibenzo[b,f]azepine System : This large, predominantly hydrophobic scaffold forms the core of the molecule. It is a rigid structure composed of two benzene rings fused to a central seven-membered azepine ring.

Ketone : The most distinguishing feature of this compound is the ketone functional group (a carbonyl group, C=O) located at the 10-position of the central ring. vulcanchem.comditki.com This group introduces a site of polarity and a potential hydrogen bond acceptor, distinguishing it from the non-polar methylene bridge in imipramine.

Tertiary Aliphatic Amine : The molecule possesses a 3-(dimethylamino)propyl side chain, which terminates in a tertiary amine (-N(CH₃)₂). nih.gov This functional group is basic in nature and is largely protonated at physiological pH. It serves as a key site for interaction and salt formation, such as in this compound fumarate. wikipedia.orggoogle.com

Aromatic Rings : The two benzene rings are characteristic of the dibenzazepine core. These groups are planar and engage in hydrophobic and van der Waals interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O B1195170 Ketimipramine CAS No. 796-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHIRIWYXDUSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229790
Record name Ketimipramine
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Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796-29-2
Record name Ketipramine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketimipramine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketimipramine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETIPRAMINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Ketimipramine

Retrosynthetic Analysis and Precursor Identification for Ketimipramine Core

A retrosynthetic analysis of this compound (5-[3-(dimethylamino)propyl]-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one) typically begins by identifying key disconnections that simplify the molecular structure into readily available precursors. The most apparent disconnection is the N-C bond linking the dimethylaminopropyl side chain to the nitrogen atom of the dibenzazepine (B1670418) ring. This cleavage suggests the immediate precursors as the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine core and a 3-dimethylaminopropyl halide (e.g., 3-dimethylaminopropyl chloride).

The 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (also known as Oximinostilbene) is a crucial intermediate for this compound and related compounds like Oxcarbazepine. chemicalbook.comun.org Its synthesis can be traced back to 10-methoxyiminostilbene (B195700). chemicalbook.com This indicates that the tricyclic ketone core is formed prior to the introduction of the tertiary amine side chain.

Established Synthetic Routes and Reaction Mechanisms for this compound Analogues

The synthetic pathways for tricyclic antidepressants (TCAs) that share the dibenzazepine moiety often involve the construction of the seven-membered azepine ring fused to two benzene (B151609) rings, followed by functionalization. nih.gov

A key synthetic route for the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine core involves starting from 10-methoxyiminostilbene. This precursor can be converted to the desired ketone through hydrolysis. For instance, a reported method describes charging 10-methoxyiminostilbene with acetone (B3395972) and a 10% solution of hydrochloric acid. The reaction mixture is stirred at ambient temperature until completion, followed by precipitation of the product with deionized water. chemicalbook.com

Once the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine core is established, the final step in synthesizing this compound typically involves N-alkylation. This reaction entails the nucleophilic attack of the nitrogen atom of the dibenzazepine core on an electrophilic 3-dimethylaminopropyl moiety, such as 3-dimethylaminopropyl chloride. This type of reaction is a common strategy in the synthesis of tricyclic antidepressants, including imipramine (B1671792), which also features a dimethylaminopropyl side chain attached to the nitrogen. google.com

Formation of the tricyclic dibenzazepine system: This involves cyclization reactions starting from simpler aromatic building blocks.

Introduction of the ketone functionality: As seen with the 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine intermediate.

N-Alkylation: Attachment of the 3-(dimethylamino)propyl side chain to the nitrogen atom of the tricyclic core.

While this compound itself does not possess inherent chiral centers in its marketed form, regioselectivity is a critical consideration throughout its synthesis. The formation of the dibenzazepine ring system must ensure that the cyclization occurs at the correct positions on the aromatic rings to yield the desired 5,11-dihydro-10H-dibenzo[b,f]azepine framework. Similarly, the N-alkylation step must be regioselective, ensuring the 3-(dimethylamino)propyl chain attaches exclusively to the nitrogen atom of the azepine ring, rather than other potential nucleophilic sites. google.com

In general, achieving regiochemical control in organic synthesis often relies on varying reaction conditions, such as solvent, temperature, and catalysts, or by carefully designing the substrate structure to favor a specific reaction pathway. nih.govwto.org Although specific stereoselective considerations for this compound's direct synthesis are not extensively detailed in available literature, the broader field of tricyclic compound synthesis and pharmaceutical development frequently employs stereoselective methods to control the three-dimensional arrangement of atoms, especially when chiral centers are present or desired in analogues. onelook.comarchive.orgscribd.com Such methods might involve chiral auxiliaries, asymmetric catalysis, or kinetic resolution, which could be relevant for the synthesis of potential chiral derivatives of this compound.

Multi-Step Synthesis Strategies from Basic Building Blocks

Isolation and Characterization of Synthetic Intermediates

The isolation and characterization of synthetic intermediates are crucial steps to ensure the successful progression of a multi-step synthesis and the purity of the final product. For the key intermediate, 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, the isolation process involves precipitation by adding deionized water to the reaction mixture, followed by filtration and washing. chemicalbook.com

Characterization of this intermediate has been performed using high-performance liquid chromatography (HPLC) to confirm its purity and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure. chemicalbook.com For instance, the ¹H NMR spectrum of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine showed characteristic signals at δ 3.80, 6.87, 7.04-7.15, 7.22-7.24, 7.32-7.37, and 8.04 ppm in CDCl₃. chemicalbook.com

General analytical techniques widely employed for the characterization of dibenzazepine derivatives and other tricyclic compounds, including their intermediates, encompass:

Chromatographic methods: High-Performance Liquid Chromatography (HPLC-UV-VIS), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring reaction progress, assessing purity, and separating compounds. google.comprepchem.com

Spectroscopic methods: Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (e.g., Electrospray Ionization - ESI technique) for structural elucidation and confirmation. google.comprepchem.com

Optimization of Synthetic Yields and Purity in Laboratory Scale

Optimization of synthetic yields and purity is a continuous effort in chemical synthesis, particularly for active pharmaceutical ingredients (APIs). The goal is to maximize the desired product while minimizing impurities and side reactions.

For the synthesis of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, a reported method achieved a high yield of 97% (99.92 g from 110.0 g of 10-methoxyiminostilbene) and a purity of 99% by HPLC. chemicalbook.com This demonstrates successful optimization at the laboratory scale for a crucial intermediate.

General strategies for optimizing reaction conditions include:

Temperature control: Optimizing temperature can significantly influence reaction rates and prevent undesirable side reactions.

Solvent selection: Choosing the appropriate solvent system can enhance solubility, reaction kinetics, and product selectivity. prepchem.com

Catalyst optimization: The type and loading of catalysts are critical for accelerating reactions and improving efficiency.

Reaction time: Careful monitoring and adjustment of reaction time ensure maximum conversion without leading to degradation or byproduct formation. nih.gov

Purification techniques are also vital for achieving high purity. Common methods include:

Crystallization: Used to obtain solid products in high purity, as seen with the precipitation of the dibenzazepine intermediate. chemicalbook.com

Distillation: Effective for purifying liquid intermediates or products.

Chromatography: Techniques like column chromatography and preparative HPLC are employed for separating complex mixtures and achieving high purity.

The application of statistical methods, such as Design of Experiments (DoE), is increasingly used in the pharmaceutical and fine chemical industries to systematically evaluate the impact of multiple factors on reaction outcomes (e.g., yield and purity) and to identify optimal conditions. nih.gov

Exploration of Alternative Synthetic Pathways for Chemical Diversity

The exploration of alternative synthetic pathways is a continuous area of research in organic chemistry, driven by the desire for improved efficiency, cost-effectiveness, sustainability (green chemistry), and the ability to access novel chemical diversity. While specific alternative routes solely for this compound are not widely detailed in the public domain, the broader field of dibenzazepine synthesis is dynamic, with ongoing efforts to develop new methodologies.

Molecular Structure, Conformation, and Reactivity Analysis of Ketimipramine

Advanced Spectroscopic Investigations for Structural Elucidation

The precise three-dimensional structure of molecules like ketimipramine is determined using advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for this purpose. mdpi.com While specific spectral data for this compound is not widely published, analysis of related compounds provides significant insight into its structural characteristics.

High-Resolution NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical environment of each atom in a molecule. preprints.org The chemical shifts (δ) in an NMR spectrum are sensitive to the electronic environment of the nuclei. mdpi.com For a molecule like this compound, distinct signals would be expected for the aromatic protons on the two benzene (B151609) rings, the protons of the ethyl bridge in the azepine ring, and the protons of the N-alkyl side chain. In related N-acyliminobibenzyl derivatives, variable temperature NMR studies have shown that the inversion of the seven-membered ring can be slow on the NMR timescale. researchgate.net

A representative table of expected chemical shift ranges for the core tricyclic structure, based on data from similar compounds, is provided below.

Proton TypeExpected ¹H NMR Chemical Shift (ppm)Carbon TypeExpected ¹³C NMR Chemical Shift (ppm)
Aromatic (Ar-H)7.0 - 8.0Aromatic (Ar-C)120 - 150
Methylene (B1212753) (CH₂) - Ethyl Bridge3.0 - 3.5Carbonyl (C=O)~170
Methylene (N-CH₂) - Side Chain2.5 - 4.0Methylene (C) - Ethyl Bridge30 - 40
Methyl (N-CH₃) - Side Chain2.0 - 2.5Methylene (C) - Side Chain20 - 60

Table 1: Illustrative NMR chemical shift ranges for key functional groups in a this compound-like structure. Actual values can vary based on solvent and specific electronic effects.

Theoretical Conformational Analysis of the Tricyclic Ring System

Computational chemistry, particularly methods like Density Functional Theory (DFT), allows for the detailed analysis of molecular conformations and their relative energies. unibas.it Such theoretical studies are crucial for understanding the dynamic behavior of flexible molecules like this compound. frontiersin.org

Energy Landscape and Preferred Conformations

The flexibility of the seven-membered azepine ring in this compound results in a complex potential energy surface (PES) with multiple local energy minima, each corresponding to a stable conformer. Conformational analysis of related benzazepine and dibenzazepine (B1670418) systems has identified several low-energy conformations. nih.gov

Boat and Twist-Boat Conformations: Studies on dibenzazepine rings indicate that they often adopt a boat-like conformation. researchgate.net

Chair Conformations: For some benzazepines, chair conformations with equatorial positioning of bulky substituents (like the phenyl group in SCH 23390) are found to be the most stable. nih.gov

The presence of the ketone group and the bulky dimethylaminopropyl side chain in this compound will significantly influence the relative stability of these conformations. The final equilibrium will be a balance between minimizing steric hindrance and optimizing electronic interactions. Theoretical calculations for related tricyclic antidepressants often show that multiple conformers can coexist at room temperature.

ConformationRelative Energy (kcal/mol) - IllustrativeKey Feature
Boat0.0 (Reference)Generally a low-energy state for this ring system.
Twist-Boat0.5 - 1.5A slightly distorted version of the boat, often accessible. researchgate.net
Chair1.0 - 3.0Can be favored to reduce steric clash of substituents. nih.gov

Table 2: An illustrative energy landscape for a dibenzazepine ring system. The values are representative and the true landscape for this compound would require specific calculations.

Dynamics of Conformational Changes

The different conformers of this compound can interconvert by rotating around single bonds. The energy required for this interconversion is known as the rotational barrier. In many tricyclic systems like imipramine (B1671792), the inversion of the seven-membered ring is very rapid at room temperature. researchgate.net However, the introduction of an N-acyl group in related iminodibenzyls was found to significantly hinder this inversion, making it observable on the NMR timescale. researchgate.net This suggests that the electronic and steric properties of the substituent on the nitrogen atom play a crucial role in the dynamics of the ring system. The flexibility of the dimethylaminopropyl side chain adds another layer of conformational complexity.

Electronic Structure Properties and Quantum Chemical Descriptors

Quantum chemical calculations provide valuable descriptors that help in understanding the electronic nature and reactivity of a molecule. chemmethod.comd-nb.info These descriptors include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and various reactivity indices.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For tricyclic antidepressants, these orbital energies are important quantum-chemical descriptors. chemmethod.comd-nb.info The iminodibenzyl (B195756) moiety is known to be a strong electron-donating group, which would contribute to a relatively high HOMO energy level. nih.gov

The MEP map visually represents the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net For this compound, the most negative potential would be expected around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles or for hydrogen bonding.

DescriptorDefinitionImplication for this compound
E(HOMO) Energy of the Highest Occupied Molecular OrbitalHigh, due to the electron-donating iminodibenzyl core. nih.gov Indicates susceptibility to oxidation.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalLow, influenced by the electron-withdrawing ketone group. Indicates susceptibility to reduction.
HOMO-LUMO Gap (ΔE) E(LUMO) - E(HOMO)Moderate to low, suggesting potential for chemical reactivity. nih.gov
Dipole Moment (µ) Measure of overall molecular polarityHigh, due to the polar ketone and amine functional groups. chemmethod.com
Electrophilicity Index (ω) A measure of the ability to accept electronsExpected to be significant due to the carbonyl group. chemmethod.com

Table 3: Key quantum chemical descriptors and their expected characteristics for this compound based on its structural features and data from analogous compounds.

Reaction Pathway Analysis for Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are dictated by its functional groups: the ketone, the tertiary amine, and the dibenzazepine core.

Chemical Reactivity: The ketone group is a primary site of reactivity. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This could include reactions with biological nucleophiles or degradation via hydrolysis. The presence of the electron-donating iminodibenzyl ring system may modulate the reactivity of the ketone compared to simple aliphatic or aromatic ketones. The tertiary amine in the side chain is basic and can be protonated or act as a nucleophile. The aromatic rings can undergo electrophilic substitution, although the dibenzazepine structure is generally stable.

Chemical Stability and Degradation: The stability of a drug molecule is crucial. The primary chemical reactions that can affect drug stability are oxidation and hydrolysis.

Oxidation: The tertiary amine and the electron-rich aromatic system are potential sites for oxidation.

Photochemical Reactions: Many tricyclic systems are known to be photosensitive. For example, N-substituted dibenz[b,f]azepines can undergo photodimerization reactions. researchgate.net

The potential reaction pathways are critical for understanding the molecule's metabolic fate and its stability under various storage conditions.

Mechanistic Research on Ketimipramine S Molecular Interactions in Vitro and Computational Studies

Ligand-Target Binding Theories and Principles Relevant to Tricyclic Compounds

Tricyclic antidepressants (TCAs) derive their name from their characteristic three-ring chemical structure chemicalbook.in. Their primary mechanism of action involves inhibiting the reuptake of neurotransmitters, specifically serotonin (B10506) (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (NE), from the synaptic cleft into presynaptic neurons chemicalbook.innih.gov. This reuptake inhibition leads to increased concentrations of these neurotransmitters in the synapse, thereby modulating mood, attention, and pain chemicalbook.in.

The key molecular targets for TCAs are the serotonin transporter (SERT) and the norepinephrine transporter (NET), both members of the solute carrier 6 (SLC6) family of neurotransmitter sodium symporters (NSS) nih.govnih.gov. These transporters regulate extracellular neurotransmitter levels by coupling the uphill uptake of monoamines with the electrochemical gradient of Na⁺ ions nih.gov. TCAs act as competitive inhibitors of this reuptake process, binding within or in close proximity to the substrate-binding pocket of these transporters nih.gov.

The binding of TCAs to SERT and NET is influenced by their chemical structure. For instance, the presence of a dimethylamine (B145610) moiety in TCAs often increases affinity and selectivity for SERT, whereas monomethyl analogs tend to prefer the norepinephrine transporter nih.gov. While specific structural requirements for Ketimipramine's binding are not extensively detailed in the current literature, its classification as a TCA suggests it adheres to these general principles, interacting with the central substrate binding sites of monoamine transporters.

In Vitro Characterization of Molecular Recognition Events

In vitro studies are fundamental for quantifying the binding affinities of compounds to their molecular targets and investigating the topography of their binding sites. These studies typically involve recombinant molecular targets to ensure specificity and control over the experimental system.

Quantitative analysis of binding affinities typically involves radioligand binding assays, where the displacement of a known radiolabeled ligand by the compound of interest is measured to determine its inhibition constant (Ki) drugbank.comnih.gov. A lower Ki value indicates a higher binding affinity nih.gov.

For illustrative purposes, typical binding affinities (Ki values) for well-characterized tricyclic antidepressants on human monoamine transporters are presented below. It is important to note that these values are for other TCAs and not specifically for this compound, as direct quantitative data for this compound was not found in the reviewed literature.

Table 1: Illustrative Binding Affinities (Ki) for Select Tricyclic Antidepressants on Human Monoamine Transporters

CompoundTarget (Human)Ki (nM)Reference
Imipramine (B1671792)SERT5.77 nih.gov
ImipramineNET1451 nih.gov
Desipramine (B1205290)NET7.36 nih.gov
DesipramineSERT163 nih.gov

These in vitro binding studies are crucial for understanding the potency and selectivity of compounds for their targets drugbank.com. They involve precise control over conditions, including incubation time and adsorbate concentration, to ensure accurate measurement of binding equilibrium fda.govmodilaboratory.co.in.

Mutational studies are powerful tools used to investigate the specific amino acid residues within a protein that are critical for ligand binding and function. By introducing targeted mutations (e.g., point mutations) in recombinant molecular targets, researchers can observe changes in binding affinity or functional activity, thereby mapping the binding site topography unair.ac.id.

For TCAs, mutational studies on the human serotonin transporter (hSERT) have been instrumental in identifying key residues involved in antidepressant binding. For instance, studies on imipramine and analogous TCAs have identified a salt bridge between the tertiary aliphatic amine of the TCA and Asp⁹⁸ within the hSERT central binding site biomolther.org. Furthermore, the 7-position of the imipramine ring has been found to be vicinal to Phe³³⁵, and the pocket lined by Ala¹⁷³ and Thr⁴³⁹ is utilized by 3-substituents biomolther.org. These findings provide unambiguous orientation of the TCA within the central binding site and reveal differences between substrate and inhibitor binding mechanisms biomolther.orgnih.gov.

While direct mutational studies specifically focusing on this compound were not found, the principles derived from studies on closely related TCAs like imipramine are highly relevant. These studies demonstrate how specific amino acid residues within the transporter's binding pocket contribute to the high-affinity recognition and inhibition by tricyclic compounds.

Quantitative Analysis of Binding Affinities with Recombinant Molecular Targets

Computational Approaches to Intermolecular Interactions

Computational methods have become indispensable in modern drug discovery and mechanistic research, offering insights into molecular interactions that complement experimental findings modilaboratory.co.innih.govrsc.org. These approaches can predict binding modes, assess binding affinities, and simulate the dynamic behavior of ligand-receptor complexes.

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding mode) of a ligand within the binding site of a target protein fda.govgoogle.com. These simulations aim to find the energetically most favorable pose of the ligand in the receptor's active site, often quantified by a docking score or binding energy nih.govbiorxiv.org.

For tricyclic antidepressants, molecular docking has been widely applied to understand their interactions with SERT and NET. For example, induced-fit docking calculations have been used to identify possible binding modes of imipramine within hSERT, which were then experimentally validated biomolther.org. Docking studies can reveal critical interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex nih.govfda.gov.

Given the structural similarity of this compound to other TCAs, molecular docking simulations would likely predict its binding within the central substrate sites of SERT and NET, forming similar key interactions observed for compounds like imipramine. These predictions can guide further experimental validation and inform the design of novel compounds.

Molecular dynamics (MD) simulations provide a more dynamic and comprehensive understanding of ligand-receptor interactions by simulating the time-dependent motions of atoms and molecules nih.govmodilaboratory.co.inbiorxiv.org. Unlike static docking poses, MD simulations capture the flexibility of both the ligand and the protein, revealing conformational changes, binding affinities, and molecular-level interactions over time nih.govmodilaboratory.co.in.

MD simulations are particularly valuable for understanding the stability of ligand-receptor complexes and the dynamic nature of binding sites. For monoamine transporters, MD simulations have been used to explore how inhibitors stabilize specific conformational states of the transporter. For instance, simulations can show how a ligand might rotate or shift within a binding site, or how water molecules might mediate interactions nih.govrsc.org.

While specific MD simulation studies for this compound were not identified in the provided literature, such simulations would be crucial for:

Assessing Binding Stability : Evaluating the stability of this compound within the SERT and NET binding pockets over time.

Identifying Key Interactions : Pinpointing transient or stable hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to its affinity.

Understanding Conformational Dynamics : Observing how this compound binding influences the conformational states of SERT and NET, which is essential for understanding the mechanism of reuptake inhibition.

MD simulations, when applied to TCAs, can provide detailed insights into the molecular mechanisms of action, including how these drugs prevent neurotransmitter reuptake by stabilizing specific transporter conformations.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Simulations for Reaction Mechanisms

Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid simulations represent a powerful computational approach for investigating chemical reactions within complex environments, such as those found in condensed phases or biological systems like enzymes. nih.govfrontiersin.orgrsc.org The fundamental principle of QM/MM methods involves partitioning the system into two distinct regions: a chemically active site where the reaction or process of interest occurs, which is treated with a high-level quantum mechanical (QM) theory, and the surrounding environment, which is described by a more computationally efficient molecular mechanics (MM) force field. nih.govfrontiersin.org

This hybrid approach allows for the accurate description of bond breaking and formation events, which are characteristic of chemical reactions, within the QM region, while simultaneously accounting for the influence of the larger, often complex, surrounding environment through the MM region. nih.govfrontiersin.org QM/MM simulations are particularly valuable for elucidating reaction mechanisms, identifying transient intermediates, and understanding the energetic profiles of chemical transformations that are difficult to probe experimentally. nih.govfrontiersin.org They can provide insights into how specific amino acid residues in an enzyme, or solvent molecules in a solution, influence the reactivity and selectivity of a chemical process. nih.gov

While QM/MM simulations are a well-established tool for mechanistic studies in computational chemistry and biochemistry, specific detailed research findings on the reaction mechanisms of this compound using QM/MM hybrid simulations were not identified in the current literature search.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (focused on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely utilized computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their experimentally observed biological activity or physicochemical properties. nih.govmdpi.comresearchgate.netnih.gov The core idea behind QSAR is that the biological activity of a molecule is a direct consequence of its chemical structure and properties. mdpi.comresearchgate.net

A crucial aspect of QSAR modeling is the use of molecular descriptors. These are numerical values that quantitatively represent various physicochemical, topological, electronic, and steric properties of a molecule. nih.govmdpi.comresearchgate.netnih.gov Examples of molecular descriptors can range from simple properties like molecular weight, logP, and polar surface area to more complex three-dimensional interaction field descriptors or those related to the status of specific atoms (e.g., nitrogen atoms, partial charges on ring carbons) and their spatial relationships. nih.govmdpi.comresearchgate.netmdpi.com By correlating these descriptors with biological activity, QSAR models can identify which structural features or chemical properties contribute most significantly to a compound's observed effect. mdpi.comresearchgate.netnih.govmdpi.com

The interpretability of a QSAR model, particularly when its descriptors have clear, well-defined meanings, can provide valuable mechanistic hypotheses. mdpi.comresearchgate.netmdpi.com For instance, if a specific descriptor related to hydrogen bond donors shows a strong positive correlation with activity, it might suggest the importance of hydrogen bonding interactions in the compound's mechanism of action. Such mechanistic insights derived from QSAR models can guide the rational design of new compounds with improved activity profiles by suggesting modifications to specific molecular features. nih.govnih.govmdpi.com

Despite the broad applicability of QSAR modeling in drug discovery and mechanistic studies, specific research findings detailing QSAR models focused on the mechanistic hypotheses of this compound, particularly emphasizing its molecular descriptors, were not found in the current literature search.

Metabolic Pathway Investigations of Ketimipramine in Non Human or in Vitro Models

Identification and Structural Elucidation of Ketimipramine Metabolites in Isolated Systems (e.g., microsomal preparations)

Direct identification and structural elucidation of specific this compound metabolites in isolated systems, such as microsomal preparations, are not explicitly detailed in the current search results. However, the general methodologies for identifying drug metabolites typically involve advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) is a primary method for characterizing and identifying metabolites, providing comprehensive MS/MS spectra data for structural elucidation youtube.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for confirming the structures of isolated metabolites tandfonline.com.

Based on the known metabolic pathways of imipramine (B1671792), a structurally similar compound, potential Phase I metabolic transformations for this compound would likely include N-demethylation and hydroxylation. Imipramine, for instance, undergoes N-demethylation to form desipramine (B1205290), and both imipramine and desipramine are further converted to hydroxylated metabolites researchgate.netnih.gov. Studies on imipramine metabolism in rat brain microsomes have shown the formation of both hydroxylated and N-demethylated products nih.gov. Additionally, in vitro studies with rabbit liver homogenates have demonstrated that desipramine and nortriptyline (B1679971) can undergo α-carbon oxidation, leading to the formation of carboxylic acids oup.com. N-hydroxylation has also been observed as a metabolic pathway for desmethylimipramine tandfonline.com. Given this compound's structure, analogous metabolic reactions would be anticipated.

Enzymatic Biotransformation Mechanisms and Involved Enzyme Systems (e.g., cytochrome P450 isoforms in non-human models)

Specific enzymatic biotransformation mechanisms and the exact cytochrome P450 (CYP) isoforms involved in this compound's metabolism in non-human or in vitro models are not directly reported in the provided information. However, drug biotransformation, particularly oxidative metabolism, is largely mediated by the superfamily of CYP enzymes nih.govlabcorp.com. These enzymes are abundant in the liver and are responsible for metabolizing a wide array of xenobiotics nih.gov.

For related tricyclic antidepressants, such as imipramine and desipramine, various CYP isoforms have been identified as key players in their metabolism in isolated systems:

Imipramine Metabolism : In human liver microsomes, imipramine undergoes N-demethylation and hydroxylation. CYP1A2 and CYP3A4 are considered major enzymes involved in imipramine N-demethylation, while CYP2D6 primarily catalyzes imipramine 2-hydroxylation nih.gov. Other studies using human liver microsomes also indicate the involvement of CYP2C19 and CYP2D6 in imipramine's metabolism wikidata.org. In rat brain microsomes, several P450 forms contribute to imipramine metabolism, with quinidine (B1679956) inhibiting hydroxylation and ketoconazole (B1673606) and 7,8-benzoflavone inhibiting N-demethylation nih.gov.

Desipramine Metabolism : Desipramine is extensively metabolized in the liver, primarily by CYP2D6, with a minor contribution from CYP1A2, to form 2-hydroxydesipramine (B23142) drugbank.com. The 2-hydroxylation pathway of imipramine is also significantly inhibited by quinidine, suggesting CYP2D6 involvement nih.govnih.gov.

Given the structural resemblance of this compound to imipramine, it is highly probable that similar CYP isoforms, notably CYP2D6, CYP1A2, and CYP3A4, would be implicated in its oxidative biotransformation in non-human and in vitro models. The precise contribution of each isoform would require specific enzymatic studies on this compound.

Comparative Metabolic Studies with Related Chemical Structures in Defined Biological Systems

This compound shares a close structural relationship with imipramine and its metabolite, desipramine wikipedia.orgchemchart.com. This structural kinship is critical for inferring potential metabolic pathways in the absence of direct studies on this compound. Comparative metabolic studies often leverage such similarities to predict biotransformation profiles.

Studies on imipramine and desipramine in various in vitro models, including human, rat, mouse, and dog liver microsomes, have elucidated their metabolic stability and the formation of key metabolites researchgate.netnih.govlongdom.orgresearchgate.net.

Table 1: Key Metabolic Pathways and Involved Enzymes for Imipramine and Desipramine in In Vitro Models

CompoundMetabolic Pathways (Phase I)Involved CYP Isoforms (Non-Human/In Vitro Models)Biological System (Example)Reference
ImipramineN-demethylation to desipramine, 2-hydroxylation, 10-hydroxylation, N-oxidationCYP1A2, CYP2D6, CYP3A4, CYP2C19Human liver microsomes, Rat brain microsomes, Rat/Mouse/Dog liver microsomes tandfonline.comnih.govnih.govwikidata.orgnih.govlongdom.orgresearchgate.netnih.gov
Desipramine2-hydroxylation, α-carbon oxidation to carboxylic acid, N-hydroxylationCYP1A2, CYP2D6Rabbit liver homogenates, Human liver microsomes researchgate.netnih.govoup.comdrugbank.com

These studies demonstrate that N-demethylation and hydroxylation are prominent Phase I reactions for these tricyclic compounds. The presence of a ketone group in this compound, which is absent in imipramine, could introduce additional or altered metabolic routes, such as reduction of the ketone group, or influence the regioselectivity of hydroxylation. However, without direct experimental data on this compound, these remain inferences based on structural analogy. The detailed understanding of imipramine and desipramine metabolism in various microsomal preparations provides a robust framework for designing future investigations into this compound's specific biotransformation.

Advanced Analytical Methodologies for Ketimipramine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR spectroscopy provides detailed information about the connectivity within a molecule, which is crucial for confirming or elucidating the structure of complex organic compounds such as Ketimipramine. These techniques correlate signals from different nuclei, offering insights beyond what can be obtained from one-dimensional NMR spectra. ua.es

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment correlates protons that are scalar-coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com A COSY spectrum displays the ¹H NMR spectrum on both axes, with cross-peaks indicating pairs of coupled protons. sdsu.eduemerypharma.com For this compound, a COSY experiment would be instrumental in mapping out the proton spin systems, such as those within its tricyclic core and the dimethylaminopropyl side chain, revealing which protons are adjacent or coupled through a few bonds. This helps in building proton-proton connectivity networks. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a proton-detected 2D experiment that reveals one-bond correlations between protons and carbons (¹H-¹³C). sdsu.eduemerypharma.comyoutube.comcolumbia.edu The ¹H spectrum is typically plotted on one axis and the ¹³C spectrum on the other, with cross-peaks indicating directly bonded ¹H-¹³C pairs. sdsu.eduyoutube.comcolumbia.edu For this compound, an HSQC spectrum would allow for the direct assignment of carbons that bear protons, such as methylene (B1212753) (CH₂) and methine (CH) carbons, by correlating their signals with those of their directly attached protons. emerypharma.comcolumbia.edu An edited HSQC can further differentiate between CH/CH₃ and CH₂ groups based on the phase of their peaks. columbia.edu

While these 2D-NMR techniques are standard tools for structural elucidation in organic chemistry, specific detailed research findings or data tables for this compound's 2D-NMR spectra were not found in the available search results. However, their application would follow the general principles described above to confirm the compound's structure and connectivity.

Solid-State NMR for Crystalline Forms or Complex Aggregates

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a versatile analytical technique specifically designed for the study of solid materials, including crystalline compounds, amorphous substances, and complex aggregates. creative-biostructure.com Unlike solution-state NMR, ssNMR can provide insights into the molecular characteristics of drugs and their formulations in their solid form, where molecular motion is restricted. creative-biostructure.combruker.com

Key applications of ssNMR for a compound like this compound in its solid state include:

Characterizing Polymorphs: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly influence a drug's physical properties, such as solubility and stability. creative-biostructure.combruker.com ssNMR is highly effective in characterizing different polymorphs of active pharmaceutical ingredients (APIs), which is crucial for optimizing drug formulation. creative-biostructure.combruker.com

Detecting Amorphous Content: ssNMR can detect and quantify small amounts of amorphous drug within crystalline solids, or vice versa, which is important for assessing chemical and physical stability. bruker.comeuropeanpharmaceuticalreview.com

Structural Elucidation in the Crystalline State: ssNMR can provide information about the number of crystallographically inequivalent sites, conformation, hydrogen bonding, and packing arrangements within the crystal lattice. europeanpharmaceuticalreview.com There is an emerging field of NMR crystallography where the structure of a compound in the crystalline state can be determined based on various ssNMR experiments. europeanpharmaceuticalreview.com

Analysis of Complex Aggregates and Supramolecular Structures: ssNMR can monitor and analyze the chemical composition of complex solid samples and detect chemical modifications or changes. vanderwellab.org It can also detect changes in supramolecular structure and measure distances between atoms with sub-nanometer resolution. vanderwellab.org

Studying Molecular Dynamics: ssNMR provides information about the dynamics of the system. For crystalline systems, relaxation times can indicate the mobility of molecules within the crystal lattice. europeanpharmaceuticalreview.com

The ability of ssNMR to analyze both crystalline and amorphous phases makes it an essential tool for understanding the solid-state properties of pharmaceutical compounds. creative-biostructure.combruker.com While the general utility of ssNMR for such analyses is well-established, specific research findings or data tables detailing the solid-state NMR analysis of this compound's crystalline forms or aggregates were not found in the provided search results.

Development and Validation of Robust Analytical Methods for Research Quantitation

The development and validation of robust analytical methods are fundamental processes in pharmaceutical and scientific research, ensuring that data generated from testing is accurate, reliable, and compliant with regulatory standards. jddtonline.infolabmanager.com For a compound like this compound, particularly in research and development, these methods are crucial for its identification, quantification, and characterization. labmanager.com

Process of Analytical Method Development: Analytical method development involves creating procedures to identify, quantify, and characterize a substance or mixture, aiming for consistent and reliable results across various conditions. labmanager.com The general steps include:

Defining the Purpose: Clearly determining the objective of the method, such as quantifying an active pharmaceutical ingredient (API) or identifying degradation products. labmanager.com

Selecting the Analytical Technique: Choosing appropriate techniques based on the compound's physical and chemical properties (e.g., polarity, volatility, stability). labmanager.com Common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods. jrespharm.comjournalijtdh.com

Optimizing Instrumental Conditions: Fine-tuning parameters like column selection, mobile phase composition, detection wavelength, temperature, and injection volume for chromatographic methods. labmanager.com

Performing Preliminary Testing: Evaluating the feasibility of the method, assessing retention times, peak shapes, and separation from other components. labmanager.com

Analytical Method Validation: Method validation is the documented process of proving that an analytical procedure is suitable for its intended use. jddtonline.infojrespharm.com The results from validation studies are used to determine the quality, reliability, and consistency of analytical data. jddtonline.info Key validation parameters, typically guided by international guidelines such as those from ICH, include:

Accuracy: The closeness of agreement between the test result and the accepted true value. It is often assessed through recovery studies, where a known amount of analyte is added to a sample matrix, and the percentage recovered is calculated. jddtonline.infolabmanager.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-laboratory precision under the same conditions) and intermediate precision (intra-laboratory precision under different conditions, e.g., different days, analysts, equipment). jddtonline.infojrespharm.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. jddtonline.infolabmanager.comjrespharm.com

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. jddtonline.infojrespharm.com Forced degradation studies are often used to demonstrate specificity by showing that the method can separate the analyte from its degradation products. jrespharm.comjournalijtdh.com

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified. jddtonline.info

Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. jddtonline.info

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. jddtonline.info

Ruggedness: The degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, lots of reagents, and elapsed time. jddtonline.info

System Suitability: Tests performed before or during the analysis to ensure the analytical system is performing correctly. jrespharm.com

For research quantitation of this compound, robust analytical methods would be developed and validated to ensure the accurate measurement of the compound, its purity, and the presence of any related substances or degradation products. This is critical for studies involving its synthesis, characterization, and any preclinical investigations. While the general principles of analytical method development and validation are well-established, specific detailed research findings or data tables pertaining to the development and validation of analytical methods for this compound were not found in the available search results.

Computational Chemistry and Theoretical Modeling of Ketimipramine

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure and reactivity of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational efficiency, particularly for larger molecular systems mdpi.comd-nb.info. For Ketimipramine, DFT can be applied to elucidate a range of electronic properties that govern its chemical behavior.

Key electronic properties derivable from DFT calculations include:

Molecular Geometry Optimization: DFT enables the determination of the most stable three-dimensional structure of this compound by minimizing its total energy. This provides accurate bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity austinpublishinggroup.com. The HOMO represents the electron-donating ability, while the LUMO indicates electron-accepting capability. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is an indicator of kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity mdpi.comaustinpublishinggroup.com.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting regions that are susceptible to electrophilic (electron-deficient, positive potential) or nucleophilic (electron-rich, negative potential) attack mdpi.com. For this compound, this would reveal potential sites for chemical reactions.

Reactivity Descriptors: Conceptual DFT provides global and local reactivity descriptors such as chemical potential (μ), chemical hardness (η), and electrophilicity index (ω) nih.govmdpi.comd-nb.info. The Fukui functions, for instance, indicate the preferred sites for nucleophilic, electrophilic, or radical attacks on specific atoms within the molecule mdpi.comd-nb.info.

While specific detailed research findings on DFT calculations for this compound's electronic properties and reactivity were not prominently found in the immediate search, the principles of DFT are universally applicable. For a tricyclic compound like this compound (C19H22N2O), common DFT functionals such as B3LYP, PBE, or M06-2X, combined with appropriate basis sets (e.g., 6-31G(d), 6-311++G(d,p)), would typically be employed to obtain accurate electronic structure information nih.govmdpi.comaustinpublishinggroup.com.

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis

Beyond DFT, ab initio and semi-empirical methods offer alternative approaches to analyze the molecular orbitals of this compound. These methods differ in their level of theoretical rigor and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles, without relying on experimental data for parameterization numberanalytics.combris.ac.uktau.ac.il. They are generally more accurate but computationally more demanding, limiting their application to smaller systems or requiring significant computational resources for molecules of this compound's size austinpublishinggroup.combris.ac.uktau.ac.il. For this compound, ab initio calculations would provide highly accurate descriptions of molecular orbital shapes, energies, and the contributions of atomic orbitals to each molecular orbital sioc-journal.cn. For instance, MP2/6-31G level calculations are used to estimate interfragment interaction energies and analyze molecular orbitals nih.govunl.edu. Such analyses can reveal the nature of bonding, delocalization of electrons, and the stability of different conformers.

Molecular orbital analysis using either ab initio or semi-empirical methods provides a detailed picture of how electrons are distributed within this compound, identifying bonding and antibonding interactions, and understanding the electronic transitions that might occur. While direct published studies on this compound using these methods for detailed MO analysis were not specifically identified, their application would follow standard computational chemistry protocols for organic molecules.

Force Field Development and Refinement for Accurate Molecular Simulations

Force fields are empirical potential energy functions used in molecular mechanics and molecular dynamics (MD) simulations to describe the interactions between atoms in a molecular system usc.eduethz.ch. They are crucial for simulating the dynamic behavior of molecules, including conformational changes, molecular recognition, and interactions with solvents or other molecules usc.edu.

For a complex organic molecule like this compound, accurate molecular simulations depend heavily on a well-parameterized force field. Force field development and refinement involve:

Defining Functional Forms: This includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic) usc.edu.

Parameterization: Assigning specific numerical values to these terms. Parameters are typically derived from a combination of high-level quantum mechanical calculations (e.g., fitting to potential energy surfaces from DFT or ab initio calculations) and experimental data (e.g., thermodynamic properties, vibrational frequencies, or structural data) stackexchange.comusc.eduethz.ch. For organic molecules, obtaining accurate partial charges is a critical aspect of parameterization ethz.ch.

Validation: Testing the developed force field against known experimental data or higher-level theoretical calculations to ensure its accuracy in reproducing molecular properties and dynamics stackexchange.comethz.ch.

Given this compound's tricyclic structure, a standard organic force field (e.g., CHARMM, AMBER, OPLS) might be used as a starting point. However, for highly accurate simulations, specific parameters for the unique ketone group and the nitrogen-containing dibenzoazepine ring system might require refinement or de novo parameterization, especially if the molecule exhibits unusual conformational flexibility or specific intermolecular interactions. Such refinement would involve calculating energies and forces for various conformations of this compound using high-level quantum mechanics and then fitting the force field parameters to reproduce these data stackexchange.comethz.chrsc.org. While no specific force field development studies for this compound were found, the general methodology is well-established for similar organic compounds stackexchange.comethz.chrsc.orgnih.gov.

Virtual Screening Approaches for Identification of Structurally Related Chemical Scaffolds

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify those with desired properties or structural characteristics ceu.esscielo.br. When applied to this compound, VS can be employed to identify structurally related chemical scaffolds, which are core molecular frameworks that share similar arrangements of functional groups biosolveit.denih.gov. This approach is valuable for exploring chemical space around a known compound without focusing on its pharmacological activity.

Virtual screening methods relevant to identifying structurally related scaffolds include:

Ligand-Based Virtual Screening (LBVS): This approach relies on the structural and physicochemical properties of known compounds (in this case, this compound) to identify similar molecules ceu.esscielo.br. Techniques include:

Similarity Searches: Using molecular fingerprints or shape-based methods to find compounds with high structural resemblance to this compound biosolveit.deceu.esnih.gov.

Scaffold Hopping: A specific LBVS technique aimed at identifying compounds with similar biological activity but different core scaffolds biosolveit.denih.gov. While the instruction specifically asks for "structurally related chemical scaffolds" rather than activity, the computational methods for scaffold hopping are directly applicable to finding diverse but related core structures. This involves replacing a core scaffold while maintaining a similar arrangement of molecular functionalities biosolveit.de.

The goal of applying virtual screening to this compound would be to generate a diverse set of compounds that share its fundamental structural motifs or spatial arrangements, which could then be further investigated for various chemical applications or as starting points for synthetic efforts. Although no specific virtual screening studies for this compound were found in the search results, the methodology is standard in cheminformatics europa.eubiosolveit.deceu.esnih.govscielo.br.

Computational Tools for Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which are invaluable for the structural elucidation and characterization of chemical compounds. For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared (IR) and Raman) can aid in confirming its structure and understanding its molecular dynamics.

NMR Chemical Shift Prediction:

Quantum chemical methods, particularly DFT, are widely used to predict NMR chemical shifts (e.g., ¹H and ¹³C) mdpi.comq-chem.commdpi.comnih.gov. The Gauge-Including Atomic Orbitals (GIAO) method is a common approach implemented within DFT calculations for this purpose q-chem.comliverpool.ac.uk.

The accuracy of predicted chemical shifts depends on the chosen functional and basis set, with typical root mean square errors (RMSEs) for ¹H shifts ranging from 0.2-0.4 ppm mdpi.comq-chem.com.

Computational prediction of NMR spectra for this compound would involve optimizing its geometry and then performing GIAO-DFT calculations to obtain the isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts relative to a standard reference (e.g., Tetramethylsilane (TMS)) mdpi.com. These predictions can be compared with experimental NMR data to confirm the proposed structure or to differentiate between possible isomers or conformers nih.gov.

Vibrational Frequency Prediction (IR and Raman):

Vibrational frequencies correspond to the normal modes of vibration of a molecule and are typically calculated at the same level of theory as geometry optimization (e.g., DFT) austinpublishinggroup.comunl.edu.

These calculations provide a theoretical IR or Raman spectrum, where each peak corresponds to a specific vibrational mode. Analyzing these frequencies can help in identifying functional groups and understanding molecular flexibility austinpublishinggroup.com.

For this compound, predicting vibrational frequencies would involve a harmonic frequency analysis after geometry optimization. The calculated frequencies can be scaled to match experimental values more closely. This can assist in interpreting experimental IR or Raman spectra and confirming the presence of characteristic bonds and functional groups within the this compound structure.

While specific predicted spectroscopic data for this compound were not found in the search results, the computational methodologies are well-established and routinely applied to organic molecules of similar complexity austinpublishinggroup.commdpi.comq-chem.commdpi.comnih.govliverpool.ac.uk.

Future Research Trajectories and Methodological Innovations in Ketimipramine Chemical Studies

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds related to ketimipramine. mednexus.org These technologies offer the potential to navigate the vastness of chemical space with unprecedented speed and precision, moving beyond the limitations of traditional, iterative drug discovery cycles. springernature.com

De novo drug design utilizes generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to create novel molecular structures from scratch. springernature.com For this compound, this approach could be used to generate analogs with potentially improved target affinity, selectivity, or pharmacokinetic profiles. These models are trained on large datasets of known molecules and their properties, learning the underlying rules of chemical structure and biological activity. nih.gov By providing the models with a desired property profile, researchers can guide the generation of new molecules that retain the core tricyclic scaffold of this compound but feature novel substitutions predicted to enhance performance.

Table 1: Hypothetical AI/ML Workflow for Designing a Novel this compound Analog

PhaseAI/ML Tool/TechniqueObjective in this compound ResearchPotential Outcome
1. De Novo Design Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs)Generate novel molecular structures based on the this compound scaffold.A library of virtual this compound analogs with predicted improvements in target binding or selectivity.
2. Property Prediction Quantitative Structure-Activity Relationship (QSAR) ML ModelsPredict the biological activity and physicochemical properties of the newly designed virtual analogs. researchgate.netPrioritized list of candidate molecules with the highest probability of desired activity and drug-like properties.
3. Synthesis Prediction Transformer-based Retrosynthesis ModelsPropose efficient and high-yield chemical synthesis routes for the top-ranked virtual analogs. github.comA feasible, step-by-step laboratory protocol for synthesizing the target compound, minimizing trial-and-error.
4. Yield Optimization Regression-based ML ModelsPredict the reaction yield for the proposed synthesis steps under various conditions. github.comOptimized reaction conditions to maximize the final product yield, enhancing efficiency.

Application of Chemoinformatics and Network Analysis for Chemical Space Exploration

Chemoinformatics provides the essential tools to organize, analyze, and visualize the complex data associated with chemical compounds. For this compound, these methods are crucial for systematically exploring its "chemical space"—a conceptual multidimensional space where each molecule is positioned according to its physicochemical and structural properties. u-strasbg.fr Understanding the topography of this space is key to identifying promising new derivatives.

A fundamental chemoinformatic practice is Structure-Activity Relationship (SAR) analysis, which links a compound's chemical structure to its biological activity. researchgate.net Computational SAR methods can systematically analyze how modifications to the this compound molecule—such as altering substituents on its ring system—affect its interaction with biological targets. uni-bonn.de Visualizing these relationships, for instance through "activity landscape" plots, can reveal "activity cliffs," where a small structural change leads to a large change in potency, providing critical insights for design. u-strasbg.fr

Network analysis offers a powerful, modern approach to exploring chemical space. nih.gov In this context, molecules can be represented as nodes in a network, with the connections (edges) between them defined by structural similarity. By mapping the known analogs of this compound and related compounds onto such a network, researchers can identify clusters of structurally similar molecules, uncover unexplored regions of chemical space, and pinpoint central "hub" compounds that could be strategic starting points for developing new series of analogs. u-strasbg.frresearchgate.net This approach moves beyond simple pairwise similarity, providing a global view of the relationships within a compound library. nih.gov

Table 2: Chemoinformatic Approaches for this compound Chemical Space Analysis

Chemoinformatic MethodDescriptionApplication to this compound Research
Molecular Fingerprinting Converts molecular structures into a series of binary digits (bits) that represent the presence or absence of specific substructures or properties.Enables rapid similarity searching and clustering of this compound analogs within large chemical databases.
Chemical Space Visualization (e.g., t-SNE, PCA) Dimensionality reduction algorithms that plot high-dimensional chemical data in 2D or 3D, making it easier to interpret. u-strasbg.frVisualizing the distribution of this compound and its derivatives relative to other known psychoactive compounds to assess structural diversity and novelty. researchgate.net
Structure-Activity Relationship (SAR) Mapping Graphical methods that integrate structural similarity with biological activity data to identify key structural determinants of function. u-strasbg.fruni-bonn.deIdentifying which parts of the this compound structure are most sensitive to modification and guiding the design of more potent or selective analogs.
Chemical Space Network Analysis Represents molecules and their similarity relationships as a network, allowing for the analysis of connectivity and topology. nih.govRevealing the broader structural context of this compound, identifying gaps in the explored chemical space, and highlighting central scaffolds for future synthesis efforts.

Advancements in High-Throughput Screening Technologies for Molecular Interactions in Research Contexts

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid, automated testing of tens of thousands of compounds against a biological target. bmglabtech.comwikipedia.org In the context of this compound research, HTS can be employed not to find a new drug per se, but as a powerful research tool to probe its molecular interactions and discover novel chemical modulators.

The HTS process involves miniaturizing biochemical or cell-based assays into microtiter plates (e.g., 384 or 1536 wells) and using robotic systems for liquid handling, incubation, and data acquisition. wikipedia.org This automation allows for the screening of large and diverse compound libraries in a cost-effective and time-efficient manner. bmglabtech.com For this compound, an HTS campaign could be designed to identify small molecules that interfere with or enhance its binding to its primary protein targets (e.g., serotonin (B10506) and norepinephrine (B1679862) transporters).

Such a screen could identify:

Competitive Binders: Molecules that bind to the same site as this compound.

Allosteric Modulators: Compounds that bind to a different site on the target protein and alter this compound's binding affinity or efficacy. mdpi.com

The "hits" identified from these screens provide invaluable tools for research. bmglabtech.com They can help to elucidate the structure and function of this compound's binding pocket, validate the importance of specific protein-ligand interactions, and serve as starting points for developing novel therapeutic agents with different mechanisms of action. nih.gov Modern HTS readouts, such as fluorescence polarization (FP) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), are highly sensitive and can be adapted to study specific protein-protein or protein-ligand interactions relevant to this compound's biology. nih.gov

Table 3: Hypothetical High-Throughput Screening (HTS) Protocol for this compound's Molecular Target

StepDescriptionKey Technology/MethodObjective
1. Assay Development Design a robust and sensitive biochemical assay that measures the binding of this compound to its purified target protein (e.g., serotonin transporter).AlphaLISA or Fluorescence Polarization (FP)Create a measurable signal that is proportional to the amount of this compound bound to its target.
2. Library Preparation A large collection of diverse small molecules (e.g., >100,000 compounds) is formatted in microtiter plates.Robotic liquid handlersPrepare compounds for automated screening.
3. Screening The automated system adds the target protein, a labeled ligand (related to this compound), and a test compound to each well of the microplate.Integrated robotic platforms wikipedia.orgTest each compound for its ability to disrupt the interaction between the labeled ligand and the target protein.
4. Data Analysis & Hit Selection Data from the plate reader is analyzed to calculate the inhibitory activity of each compound. Statistical methods (e.g., Z-score) are used to identify "hits." wikipedia.orgSpecialized data analysis softwareIdentify a list of compounds that significantly modulate this compound's target binding for further validation.

Development of Advanced Imaging Techniques for Visualizing Molecular Binding Events at Sub-Cellular Levels (in vitro systems)

Understanding precisely where and how this compound binds within a cell is critical to deciphering its mechanism of action. While traditional methods provide data on binding affinity, advanced imaging techniques are emerging that offer the potential to directly visualize these molecular events in in vitro systems with unprecedented spatial resolution. nih.gov

In research settings, super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of light, allowing for the visualization of individual molecules. By labeling this compound with a fluorescent tag and its target proteins with another, these methods could potentially be used in fixed or living cells to map the sub-cellular location of binding events with nanometer precision. This would allow researchers to see if this compound binds predominantly at the plasma membrane, on intracellular vesicles, or within specific cellular compartments.

Another powerful technique is Cryo-Electron Microscopy (Cryo-EM). While not a live-cell imaging method, Cryo-EM has revolutionized structural biology by allowing for the high-resolution structure determination of protein-ligand complexes in a near-native state. springernature.com By flash-freezing a solution containing this compound bound to its target transporter protein, Cryo-EM could be used to generate a detailed 3D atomic model of the interaction. This structural snapshot would reveal the precise orientation of this compound in its binding pocket and identify the specific amino acid residues involved in the interaction, providing the ultimate template for rational, structure-based drug design.

Table 4: Application of Advanced Imaging for In Vitro this compound Binding Studies

Imaging TechniquePrincipleSystemPotential Insight for this compound Research
Super-Resolution Microscopy (e.g., STORM, PALM) Overcomes the diffraction limit of light to achieve nanoscale resolution of fluorescently labeled molecules.Cultured cells (in vitro) expressing fluorescently tagged target proteins.Direct visualization of this compound binding sites on a sub-cellular level, revealing spatial distribution on and within the cell.
Cryo-Electron Microscopy (Cryo-EM) Averages images of flash-frozen, individual protein particles to reconstruct a high-resolution 3D structure. springernature.comPurified protein-ketimipramine complex (in vitro).Provides an atomic-level model of the binding pocket, detailing the specific molecular interactions between this compound and its target.
Förster Resonance Energy Transfer (FRET) Imaging Measures energy transfer between two light-sensitive molecules (fluorophores). Transfer only occurs when the molecules are very close.Live cells (in vitro) with fluorescently labeled target and a fluorescent this compound analog.Dynamically monitor the binding and dissociation of this compound from its target in real-time within a cellular context.
Molecular Docking (Computational Imaging) Uses computer algorithms to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.comnih.govijpras.comIn silico 3D model of the target protein.Generates a predictive model of the binding pose of this compound, which can guide experimental work and the design of new analogs. mdpi.comlasalle.mx

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